molecular formula C10H21N3O B1465220 N-methyl-2-{4-[(methylamino)methyl]piperidin-1-yl}acetamide CAS No. 1334147-60-2

N-methyl-2-{4-[(methylamino)methyl]piperidin-1-yl}acetamide

Cat. No. B1465220
M. Wt: 199.29 g/mol
InChI Key: VQWKKMLIEWOSTQ-UHFFFAOYSA-N
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Description

“N-methyl-2-{4-[(methylamino)methyl]piperidin-1-yl}acetamide” is a chemical compound with the CAS Number: 1334147-60-2 . It has a molecular weight of 199.3 . The IUPAC name for this compound is N-methyl-2-{4-[(methylamino)methyl]-1-piperidinyl}acetamide . It is stored at room temperature and has an oil-like physical form .


Molecular Structure Analysis

The InChI code for “N-methyl-2-{4-[(methylamino)methyl]piperidin-1-yl}acetamide” is 1S/C10H21N3O/c1-11-7-9-3-5-13(6-4-9)8-10(14)12-2/h9,11H,3-8H2,1-2H3,(H,12,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“N-methyl-2-{4-[(methylamino)methyl]piperidin-1-yl}acetamide” is an oil-like substance stored at room temperature . It has a molecular weight of 199.3 .

Safety And Hazards

This compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “N-methyl-2-{4-[(methylamino)methyl]piperidin-1-yl}acetamide”, is an important task of modern organic chemistry .

properties

IUPAC Name

N-methyl-2-[4-(methylaminomethyl)piperidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-11-7-9-3-5-13(6-4-9)8-10(14)12-2/h9,11H,3-8H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWKKMLIEWOSTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN(CC1)CC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-{4-[(methylamino)methyl]piperidin-1-yl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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